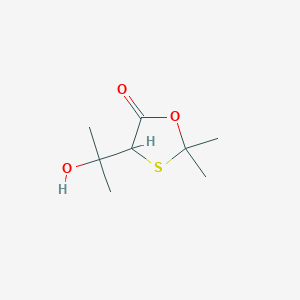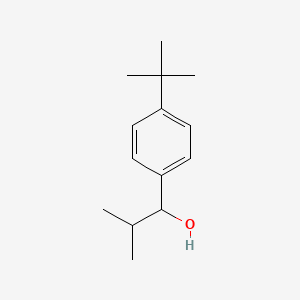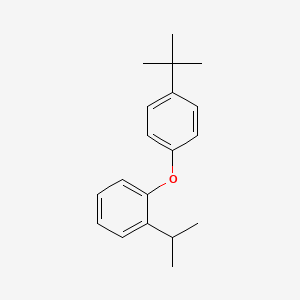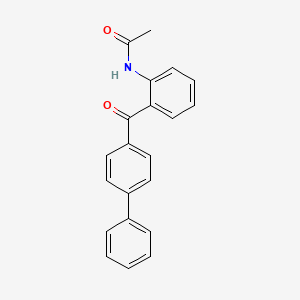![molecular formula C22H29As B14133537 [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is an organoarsenic compound characterized by its unique cyclohexyl structure bonded to diphenylarsane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane typically involves the reaction of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] with diphenylarsenic chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: Reduction reactions can convert the compound to this compound hydride.
Substitution: The aryl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: this compound hydride.
Substitution: Various substituted aryl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds. It serves as a precursor for the synthesis of more complex organoarsenic compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with cellular proteins and DNA makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential in treating certain types of cancer. Its unique structure allows it to target specific molecular pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane exerts its effects by interacting with cellular proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylstibine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylbismuthine
Uniqueness
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is unique due to its specific interaction with cellular proteins and DNA. Unlike its phosphine, stibine, and bismuthine analogs, the arsenic atom in this compound provides distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H29As |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane |
InChI |
InChI=1S/C22H29As/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m1/s1 |
Clé InChI |
GVAJFVDBVCVEDQ-QIJUGHKUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]([C@H](C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
SMILES canonique |
CC1CCC(C(C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)

![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)



![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
